molecular formula C6H5O6P-2 B1261761 4-(Phosphooxymethyl)-2-furancarboxaldehyde(2-)

4-(Phosphooxymethyl)-2-furancarboxaldehyde(2-)

Cat. No.: B1261761
M. Wt: 204.07 g/mol
InChI Key: XUMMAWMKFFMZAH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-(phosphooxymethyl)-2-furancarboxaldehyde(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of 5-(phosphooxymethyl)-2-furancarboxaldehyde;  major species at pH 7.3. It is a conjugate base of a 4-(phosphooxymethyl)-2-furancarboxaldehyde.

Scientific Research Applications

Reaction Mechanisms and Compound Formation

  • 4-(Phosphooxymethyl)-2-furancarboxaldehyde is involved in the formation of novel compounds through reactions with other organic molecules. For instance, its reaction with 4-hydroxy-5-methyl-3(2H)-furanone in acetic acid/piperidine leads to the formation of compounds like 2-(2-furanylmethylene)-4-hydroxy-5-methyl-3(2H)-furanone and others. This reaction is part of a broader study on low molecular weight colored compounds from the Maillard reaction (Ravagli et al., 1999).

Food Science and Heat Treatment Analysis

  • In food science, the compound plays a significant role in studying thermal damage and quality deterioration in food products. For instance, the kinetics of 5-hydroxymethyl-2-furancarboxaldehyde formation were studied in blood orange juice to understand juice deterioration (Arena et al., 2001).

Enzymatic Synthesis Mechanism

  • A study on the enzymatic synthesis of 4-(Hydroxymethyl)-2- furancarboxaldehyde-phosphate from glyceraldehyde-3-phosphate provides insights into its biosynthetic pathway and enzymatic mechanism. This research is critical for understanding biochemical processes in organisms like Methanocaldococcus jannaschii (Wang et al., 2015).

Sugar Stability and Degradation

  • The compound is also used to study the stability of sugars like glucose and fructose under different pH conditions. Its formation as a byproduct in these reactions provides valuable information on sugar degradation and stability (Shallenberger, 1983).

Catalytic Reactions in Chemistry

  • In chemistry, this compound is involved in catalytic reactions. For example, the hydrogenation of 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furans in various solvents using catalysts like Ru(OH)x/ZrO2 illustrates its potential in chemical synthesis (Han et al., 2016).

Biorefining and Industrial Applications

  • It also finds applications in biorefining, especially in the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural. These compounds are crucial intermediates in the chemical industry (Karinen et al., 2011).

Properties

Molecular Formula

C6H5O6P-2

Molecular Weight

204.07 g/mol

IUPAC Name

(5-formylfuran-3-yl)methyl phosphate

InChI

InChI=1S/C6H7O6P/c7-2-6-1-5(3-11-6)4-12-13(8,9)10/h1-3H,4H2,(H2,8,9,10)/p-2

InChI Key

XUMMAWMKFFMZAH-UHFFFAOYSA-L

Canonical SMILES

C1=C(OC=C1COP(=O)([O-])[O-])C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Phosphooxymethyl)-2-furancarboxaldehyde(2-)
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